molecular formula C9H3BrCl3N B567019 4-Bromo-3,6,8-trichloroquinoline CAS No. 1209620-49-4

4-Bromo-3,6,8-trichloroquinoline

Cat. No.: B567019
CAS No.: 1209620-49-4
M. Wt: 311.384
InChI Key: SMITZTKEZZYNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

1209620-49-4

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

4-bromo-3,6,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-8-5-1-4(11)2-6(12)9(5)14-3-7(8)13/h1-3H

InChI Key

SMITZTKEZZYNKO-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)N=CC(=C2Br)Cl)Cl

Synonyms

4-Bromo-3,6,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 4-Bromo-3,6,8-trichloroquinoline
  • Molecular Formula : C₉H₃BrCl₃N
  • Molecular Weight : 311.39 g/mol
  • CAS Registry Number: 1211397-23-7 (Note: refers to 3,7,8-trichloro isomer; the 3,6,8 isomer’s exact CAS may differ)
  • Key Properties : High lipophilicity (XLogP3 = 4.8), solid form, and stability under recommended storage conditions (dry, cool, ventilated) .

Applications : Primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its electron-deficient aromatic system, enabling cross-coupling and nucleophilic substitution reactions .

Comparison with Similar Bromo-Chloroquinoline Derivatives

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties
This compound Br (C4), Cl (C3, C6, C8) C₉H₃BrCl₃N 311.39 4.8 High reactivity, electron-deficient
4-Bromo-5,8-dichloroquinoline Br (C4), Cl (C5, C8) C₉H₄BrCl₂N 277.95 4.2 Moderate reactivity, used in medicinal chemistry
4-Bromo-3-chloroquinoline Br (C4), Cl (C3) C₉H₅BrClN 242.5 3.5 Lower molecular weight, simpler substitution pattern
4-Bromo-2,6,8-trimethylquinoline Br (C4), CH₃ (C2, C6, C8) C₁₂H₁₂BrN 250.13 3.1 Steric hindrance from methyl groups, reduced electrophilicity

Key Observations :

  • Electron Effects: The trichloro substitution in this compound creates a highly electron-deficient ring, enhancing its suitability for Suzuki-Miyaura couplings compared to methyl-substituted analogs .
  • Lipophilicity : Higher halogen content increases XLogP3 (4.8 vs. 3.1 in trimethyl analog), impacting solubility and bioavailability .

Cross-Coupling Reactions :

  • 4-Bromo-5,8-dichloroquinoline: Limited to two reactive sites (Br and Cl), often used in stepwise derivatization for antimalarial drug precursors .
  • 4-Bromo-3-chloroquinoline: Single Cl substituent restricts multi-step modifications but is cost-effective for small-scale syntheses .

Stability :

  • Methyl-substituted analogs (e.g., 4-Bromo-2,6,8-trimethylquinoline) exhibit greater thermal stability but lower electrophilicity .

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